molecular formula C8H13NO B2816127 Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole CAS No. 2059937-00-5

Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole

Cat. No. B2816127
CAS RN: 2059937-00-5
M. Wt: 139.198
InChI Key: LIIAQGIQXMCMMB-UHFFFAOYSA-N
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Description

“Octahydro-1H-furo[3’,4’:3,4]cyclobuta[1,2-c]pyrrole” is a complex organic compound. The name suggests that it contains a furo[3’,4’:3,4]cyclobuta[1,2-c]pyrrole ring system, which is a fused ring system containing a furan (a five-membered ring with oxygen), a cyclobutane (a four-membered carbon ring), and a pyrrole (a five-membered ring with nitrogen) .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a fused ring system containing a furan, a cyclobutane, and a pyrrole. These rings would be connected in a specific arrangement as indicated by the numbering in the name .

Scientific Research Applications

Cyclization Studies

Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole is a compound that has been studied in the context of various cyclization reactions. For instance, the electrophilic cyclization of doubly activated imines has been investigated, producing pyrrolidines and octahydro-1H-furo[3,4-b]azepines as main products, depending on the Lewis acid used. This process is significant for the synthesis of cyclic nonproteinogenic α-amino acid derivatives (Tietze & Bratz, 1989).

Synthesis of 2-Amino-C-Glycosides

Research has also explored the synthesis of 2-amino-C-glycosides using hexahydro-2H-furo[3,2-b]pyrrole systems. A proposed mechanism involves a tandem 1,5-hydrogen atom transfer–radical oxidation–nucleophilic cyclisation, highlighting the compound's utility in creating complex glycosides (Francisco et al., 2007).

Conformational Studies of Lactone Fused Compounds

The compound's derivatives have been studied for their conformational properties, particularly in lactone-fused perhydroisoxazolo[2,3-a]pyridines. These studies provide insights into the preferred conformations of these molecules in different solvents, contributing to a deeper understanding of their structural dynamics (Alvarez-Larena et al., 1995).

Novel Synthesis Approaches

New approaches to synthesizing related compounds, such as 2-(2-oxo-1,2-dihydro-3H-pyrrole-3-ylidene)malononitriles, have been developed. These methods focus on the transformation of 4-oxobutane-1,1,2,2-tetracarbonitriles, leading to smoother formation and providing a pathway to study the optical absorption properties of these compounds (Milovidova et al., 2020).

Anticonvulsive and Psychotropic Properties

Some derivatives of this compound, like pyridofuropyrimido[1,2-a]azepines, have demonstrated significant anticonvulsant activity, surpassing commercial drugs like ethosuximide. This discovery opens avenues for developing new therapeutic agents with potential psychotropic properties (Sirakanyan et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about any bioactivity of this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Without specific information about this compound, it’s not possible to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its synthesis, or exploration of any potential bioactivity .

properties

IUPAC Name

4-oxa-9-azatricyclo[5.3.0.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-6(2-9-1)8-4-10-3-7(5)8/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIAQGIQXMCMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C3C2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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